3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
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Overview
Description
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of bromine atoms and a methylene bridge connecting two indole moieties.
Preparation Methods
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole.
Condensation Reaction: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole moieties can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can also participate in coupling reactions, forming larger molecular structures.
Scientific Research Applications
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. The presence of bromine atoms enhances the compound’s ability to interact with biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] can be compared with other indole derivatives, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the bromine atoms on the phenyl rings, which can affect its biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
The unique combination of bromine atoms and the methylene bridge in 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] distinguishes it from other indole derivatives, contributing to its specific chemical and biological properties.
Properties
CAS No. |
917947-64-9 |
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Molecular Formula |
C39H38Br4N2 |
Molecular Weight |
854.3 g/mol |
IUPAC Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C39H38Br4N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
InChI Key |
NXVLHXWLHVBERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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